molecular formula C16H15ClN2O3S B10976565 4-{[(2-chlorophenyl)sulfonyl]amino}-N-cyclopropylbenzamide

4-{[(2-chlorophenyl)sulfonyl]amino}-N-cyclopropylbenzamide

Cat. No.: B10976565
M. Wt: 350.8 g/mol
InChI Key: ULZXUBOHNUJRAJ-UHFFFAOYSA-N
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Description

4-{[(2-chlorophenyl)sulfonyl]amino}-N-cyclopropylbenzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a sulfonamide group attached to a benzamide backbone, with a cyclopropyl group enhancing its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-chlorophenyl)sulfonyl]amino}-N-cyclopropylbenzamide typically involves the following steps:

    Formation of the Sulfonamide Intermediate: The reaction begins with the sulfonylation of 2-chloroaniline using chlorosulfonic acid to form 2-chlorophenylsulfonamide.

    Coupling with Benzoyl Chloride: The intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide derivative.

    Cyclopropylation: Finally, the benzamide derivative is subjected to cyclopropylation using cyclopropyl bromide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance yield and efficiency. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product quality.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-chlorophenyl)sulfonyl]amino}-N-cyclopropylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-{[(2-chlorophenyl)sulfonyl]amino}-N-cyclopropylbenzamide is utilized in several research fields:

    Chemistry: As a reagent in organic synthesis and a precursor for more complex molecules.

    Biology: In studies involving enzyme inhibition, particularly targeting sulfonamide-sensitive enzymes.

    Medicine: Investigated for its potential as an anti-inflammatory and antimicrobial agent.

    Industry: Used in the development of new materials and as a stabilizer in polymer chemistry.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting folic acid synthesis in bacteria. This mechanism is crucial for its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-chlorophenyl)sulfonyl]amino}-N-cyclopropylbenzamide
  • 4-{[(2-bromophenyl)sulfonyl]amino}-N-cyclopropylbenzamide
  • 4-{[(2-fluorophenyl)sulfonyl]amino}-N-cyclopropylbenzamide

Uniqueness

4-{[(2-chlorophenyl)sulfonyl]amino}-N-cyclopropylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity compared to similar compounds, making it a valuable tool in various research applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C16H15ClN2O3S

Molecular Weight

350.8 g/mol

IUPAC Name

4-[(2-chlorophenyl)sulfonylamino]-N-cyclopropylbenzamide

InChI

InChI=1S/C16H15ClN2O3S/c17-14-3-1-2-4-15(14)23(21,22)19-13-7-5-11(6-8-13)16(20)18-12-9-10-12/h1-8,12,19H,9-10H2,(H,18,20)

InChI Key

ULZXUBOHNUJRAJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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